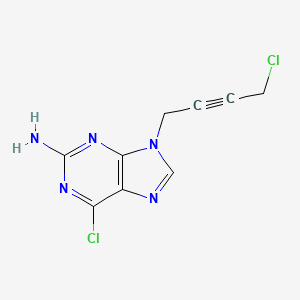

6-Chloro-9-(4-chlorobut-2-yn-1-yl)-9H-purin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-9-(4-chlorobut-2-yn-1-yl)-9H-purin-2-amine is a synthetic organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds, which play a crucial role in biochemistry, particularly in the structure of DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-9-(4-chlorobut-2-yn-1-yl)-9H-purin-2-amine typically involves multi-step organic reactions. One possible route could involve the alkylation of a purine derivative with a chlorinated alkyne under basic conditions. The reaction might proceed as follows:

Starting Material: 6-Chloropurine

Reagent: 4-chlorobut-2-yn-1-yl bromide

Catalyst: Potassium carbonate (K2CO3)

Solvent: Dimethylformamide (DMF)

Conditions: Reflux for several hours

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Biological Activity

6-Chloro-9-(4-chlorobut-2-yn-1-yl)-9H-purin-2-amine, also known by its CAS number 121653-93-8, is a purine derivative that has garnered attention for its potential biological activities. This compound features a chloro-substituted purine structure, which is significant in medicinal chemistry due to its interactions with biological systems. This article reviews the biological activity of this compound, focusing on its antibacterial properties, cytotoxicity, and structure-activity relationships (SAR).

The molecular formula of this compound is C9H7Cl2N5, with a molecular weight of approximately 232.08 g/mol. The compound exhibits significant lipophilicity due to the presence of halogen substituents, which can enhance its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C9H7Cl2N5 |

| Molecular Weight | 232.08 g/mol |

| CAS Number | 121653-93-8 |

| Density | 1.45 g/cm³ |

| Boiling Point | 521.5 °C |

Antibacterial Activity

Recent studies have demonstrated that derivatives of purine compounds, including this compound, exhibit promising antibacterial properties. In particular, compounds with halogen substitutions have been shown to enhance antibacterial efficacy against various strains of bacteria.

- Mechanism of Action : The antibacterial activity is primarily attributed to the disruption of bacterial cell membrane integrity, leading to cell lysis and death. This mechanism has been observed in related studies where structurally similar compounds were effective against methicillin-resistant Staphylococcus aureus (MRSA) and other gram-positive bacteria .

-

Case Studies :

- A study evaluating a series of purine derivatives found that those with halogen substitutions demonstrated submicromolar activity against MRSA and other clinical isolates . The compound this compound was included in this evaluation, showcasing its potential as an effective antibacterial agent.

- Another investigation into quinoxaline-based compounds revealed that similar structural modifications led to significant reductions in bacterial viability and biofilm dispersal capabilities .

Cytotoxicity

The cytotoxic effects of 6-Chloro-9-(4-chlorobut-2-yn-1-y)-9H-purin-2-amines have also been assessed in various cancer cell lines. The findings indicate that while some derivatives exhibit selective toxicity towards cancer cells, they maintain low toxicity towards normal mammalian cells.

- Selectivity : Compounds with a similar structure have shown promise in selectively targeting cancer cells while sparing healthy cells, which is crucial for therapeutic applications .

- Comparative Studies : In vitro studies have compared the cytotoxic profiles of various purine derivatives, revealing that those with specific substitutions can enhance selectivity and potency against cancer cell lines without significantly affecting primary cell viability .

Structure–Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of purine derivatives like 6-Chloro-9-(4-chlorobut-2-yne)-9H-purin-2-amines.

- Halogen Substitution : The introduction of chlorine atoms at strategic positions has been shown to improve both antibacterial and anticancer activities . For instance, the presence of a chloro group at the 6-position enhances interaction with bacterial targets.

- Alkyne Modifications : The alkyne moiety (4-chlorobut-2-yne) contributes to the lipophilicity and overall biological profile, facilitating better membrane penetration and enhanced efficacy against resistant strains .

Properties

CAS No. |

121653-93-8 |

|---|---|

Molecular Formula |

C9H7Cl2N5 |

Molecular Weight |

256.09 g/mol |

IUPAC Name |

6-chloro-9-(4-chlorobut-2-ynyl)purin-2-amine |

InChI |

InChI=1S/C9H7Cl2N5/c10-3-1-2-4-16-5-13-6-7(11)14-9(12)15-8(6)16/h5H,3-4H2,(H2,12,14,15) |

InChI Key |

CGIMYFHZRQSXHY-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC2=C(N1CC#CCCl)N=C(N=C2Cl)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.